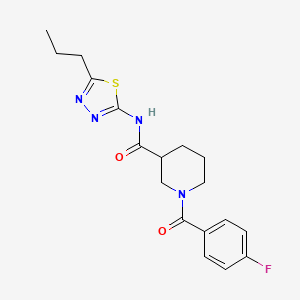
1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide, also known as FPPT, is a novel compound that has been the subject of scientific research in recent years. FPPT is a member of the piperidinecarboxamide family of compounds, which have been shown to have a range of biological activities.
作用机制
The exact mechanism of action of 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. One study found that 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Another study found that 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide inhibited the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of tumor cells in vitro. 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effect.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide is also stable under a range of conditions, which makes it suitable for use in a variety of assays. One limitation of using 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide. One area of research could be to further investigate its anti-inflammatory and analgesic effects, particularly in animal models of arthritis. Another area of research could be to investigate its potential as a neuroprotective agent in other neurodegenerative diseases, such as Alzheimer's disease. Finally, further research could be done to elucidate the mechanism of action of 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide, which could lead to the development of more targeted therapies.
合成方法
1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 5-propyl-1,3,4-thiadiazol-2-amine to form the intermediate 4-fluorobenzoyl-5-propyl-1,3,4-thiadiazol-2-ylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide.
科学研究应用
1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-2-4-15-21-22-18(26-15)20-16(24)13-5-3-10-23(11-13)17(25)12-6-8-14(19)9-7-12/h6-9,13H,2-5,10-11H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYQDKCUNSNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

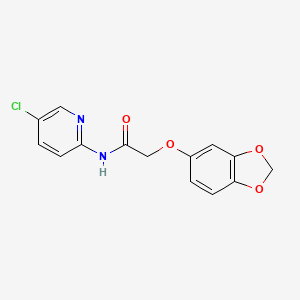
![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
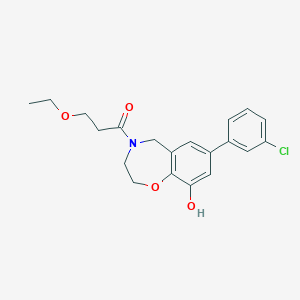

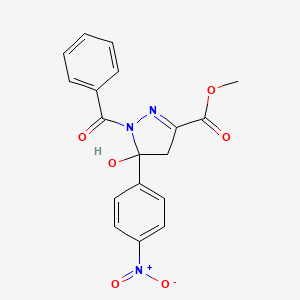
![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
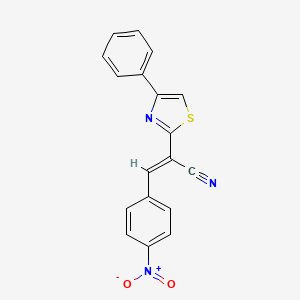
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)
![N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)leucylglycinamide](/img/structure/B5440755.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5440777.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)